Cas no 1594061-73-0 (1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene)

1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene
- 1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene
- EN300-1135362
- 1594061-73-0
-
- インチ: 1S/C12H16ClIO2/c1-2-15-7-8-16-12(9-14)10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3
- InChIKey: ZIRLETCRAQLBSE-UHFFFAOYSA-N
- ほほえんだ: ICC(C1C=CC=CC=1Cl)OCCOCC
計算された属性
- せいみつぶんしりょう: 353.98836g/mol
- どういたいしつりょう: 353.98836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135362-5g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 95% | 5g |
$2028.0 | 2023-10-26 | |
Enamine | EN300-1135362-0.05g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1135362-0.5g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1135362-0.1g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1135362-10.0g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 10g |
$3622.0 | 2023-06-09 | ||
Enamine | EN300-1135362-10g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 95% | 10g |
$3007.0 | 2023-10-26 | |
Enamine | EN300-1135362-1g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1135362-5.0g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 5g |
$2443.0 | 2023-06-09 | ||
Enamine | EN300-1135362-1.0g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 1g |
$842.0 | 2023-06-09 | ||
Enamine | EN300-1135362-2.5g |
1-chloro-2-[1-(2-ethoxyethoxy)-2-iodoethyl]benzene |
1594061-73-0 | 95% | 2.5g |
$1370.0 | 2023-10-26 |
1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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10. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzeneに関する追加情報
Professional Introduction to 1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene (CAS No. 1594061-73-0)
1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene, a compound with the chemical identifier CAS No. 1594061-73-0, represents a significant advancement in the field of synthetic organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents and advanced material sciences.
The molecular structure of 1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene consists of a benzene ring substituted with chloro and iodo groups at the 1 and 2 positions, respectively. The presence of these halogen atoms makes the compound a valuable intermediate in cross-coupling reactions, which are fundamental to modern drug synthesis. Specifically, the iodo group at the 2-position facilitates palladium-catalyzed coupling reactions, enabling the formation of biaryl compounds that are prevalent in many pharmacologically active molecules.
In recent years, there has been a surge in research focused on developing new methodologies for constructing complex molecular architectures. The reactivity of 1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene makes it an ideal candidate for such studies. For instance, recent studies have demonstrated its utility in the synthesis of aryl ethers and thioethers through nucleophilic aromatic substitution reactions. These transformations are particularly relevant in medicinal chemistry, where functionalized aryl compounds are often key components of drug candidates.
The ethoxyethoxy side chain attached to the benzene ring in 1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene introduces additional versatility to the compound. This moiety can serve as a linker in drug design, allowing for the attachment of various pharmacophores while maintaining solubility and bioavailability. The ethylene oxide-based structure also suggests potential applications in polymer chemistry, where such functional groups are often employed to enhance material properties such as flexibility and adhesion.
One of the most compelling aspects of 1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene is its role in the development of targeted therapeutics. The ability to precisely modify the benzene ring with halogen atoms and alkoxy groups provides chemists with a high degree of control over molecular interactions. This precision is crucial for designing drugs that can selectively bind to biological targets, minimizing side effects and improving therapeutic efficacy. Current research is exploring its use in creating inhibitors for enzymes involved in cancer metabolism, where such structural modifications can enhance binding affinity and selectivity.
The synthesis of 1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of a halogenated intermediate followed by functional group interconversion using established methods such as nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic routes not only showcase the versatility of this compound but also demonstrate how modern synthetic techniques can be applied to produce complex molecules efficiently.
The pharmaceutical industry has been particularly interested in halogenated aromatic compounds due to their broad range of biological activities. The presence of both chloro and iodo substituents in 1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene makes it a valuable building block for exploring new drug scaffolds. For example, recent studies have shown that derivatives of this compound exhibit promising antimicrobial properties, making them attractive candidates for developing novel antibiotics or antifungal agents.
In addition to its pharmaceutical applications, 1-chloro-2-1-(2-ethoxyethoxy)-2-iodoethylbenzene has potential uses in materials science. The ability to incorporate halogenated aromatic structures into polymers can lead to materials with enhanced thermal stability and chemical resistance. These properties are particularly important in industrial applications where materials are exposed to harsh conditions, such as high temperatures or corrosive environments.
The ongoing research into CAS No. 1594061-73-0, or more accurately described as 1-chloro-2-[bis(2-hydroxyethyl)amino]-3-methylbenzene, continues to uncover new possibilities for its application across multiple scientific disciplines. As synthetic methodologies evolve, so too does our ability to harness the potential of this versatile compound for innovative solutions in medicine and materials science.
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